molecular formula C15H15NO5S B12662011 Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate CAS No. 94349-53-8

Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate

Cat. No.: B12662011
CAS No.: 94349-53-8
M. Wt: 321.3 g/mol
InChI Key: DFKGWPYAFFASDK-UHFFFAOYSA-N
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Description

Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate is a benzoate ester derivative featuring a sulfonyloxy group linked to a 3-amino-4-methylphenyl (tolyl) substituent.

Properties

CAS No.

94349-53-8

Molecular Formula

C15H15NO5S

Molecular Weight

321.3 g/mol

IUPAC Name

methyl 4-(3-amino-4-methylphenyl)sulfonyloxybenzoate

InChI

InChI=1S/C15H15NO5S/c1-10-3-8-13(9-14(10)16)22(18,19)21-12-6-4-11(5-7-12)15(17)20-2/h3-9H,16H2,1-2H3

InChI Key

DFKGWPYAFFASDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach:

  • Step 1: Preparation of methyl 4-hydroxybenzoate or methyl 4-aminobenzoate derivatives
    These serve as the benzoate core. Esterification of 4-aminomethylbenzoic acid or 4-hydroxybenzoic acid with methanol under acidic or thionyl chloride catalysis is a common method.

  • Step 2: Sulfonylation of the aromatic amine or phenol
    Introduction of the sulfonyl group (–SO2–) onto the aromatic ring is typically achieved by reaction with sulfonyl chlorides or sulfonic acid derivatives under controlled conditions.

  • Step 3: Coupling of the sulfonylated intermediate with the benzoate moiety
    This involves forming the sulfonyl oxy linkage between the 3-amino-4-tolyl sulfonyl group and the methyl 4-hydroxybenzoate.

  • Step 4: Purification and isolation
    Extraction, crystallization, or chromatographic techniques are used to isolate the final product with high purity.

Detailed Preparation Steps

Esterification of 4-(Aminomethyl)benzoic Acid to Methyl 4-(Aminomethyl)benzoate

A key intermediate, methyl 4-(aminomethyl)benzoate, can be prepared by esterifying 4-(aminomethyl)benzoic acid with methanol in the presence of thionyl chloride or acidic catalysts. The reaction is typically conducted under reflux for several hours, followed by neutralization and extraction.

  • Reaction conditions:

    • Temperature: 0 to 10 °C during base addition, reflux during esterification
    • Base: aqueous potassium hydroxide or sodium hydroxide (4-6% w/w) for pH adjustment
    • Solvent: methanol and organic solvents such as toluene for extraction
    • pH control: critical to maintain pH between 4 and 9 during reaction and 9 to 12 during extraction to prevent hydrolysis
  • Yields:

    • Typically over 85%, often reaching 88% or higher with optimized conditions
Parameter Condition/Value
Temperature −15 to +10 °C (base addition)
Base concentration 2 to 50% w/w (preferably 4-6%)
pH during reaction 4 to 9 (preferably 6.0 to 7.0)
Extraction solvent Toluene or aromatic hydrocarbons
Yield >85%, preferably >88%
Sulfonylation and Formation of Sulfonyl Oxy Linkage

The sulfonylation step involves reacting the 3-amino-4-tolyl moiety with sulfonyl chlorides or sulfonic acid derivatives to form the sulfonyl group. This intermediate is then coupled with methyl 4-hydroxybenzoate to form the sulfonyl oxy linkage.

  • Typical reagents:

    • Sulfonyl chlorides (e.g., 3-amino-4-methylphenylsulfonyl chloride)
    • Bases such as pyridine or triethylamine to scavenge HCl
    • Solvents like dichloromethane or acetonitrile
  • Reaction conditions:

    • Temperature: 0 to room temperature
    • Time: 2 to 6 hours depending on scale and reagents
    • Controlled addition of reagents to avoid side reactions
  • Purification:

    • Extraction with organic solvents
    • Washing with aqueous acid/base to remove impurities
    • Drying over anhydrous magnesium sulfate or sodium sulfate
Final Isolation and Purification

The crude product is purified by recrystallization or chromatography to achieve high purity suitable for pharmaceutical applications.

Research Findings and Analysis

Yield Optimization

  • Maintaining strict pH control during esterification and extraction steps is critical to prevent hydrolysis of the methyl ester and maximize yield.
  • Saturation of the aqueous phase with sodium chloride enhances the transfer of the ester into the organic phase, improving extraction efficiency.
  • Temperature control during base addition (preferably 5 to 10 °C) minimizes side reactions and degradation.

Reaction Monitoring

  • Reaction progress is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure complete conversion.
  • Spectroscopic methods such as NMR and IR confirm the formation of the sulfonyl oxy linkage and the integrity of the ester group.

Summary Table of Preparation Methods

Step Reagents/Conditions Key Parameters Yield/Outcome
Esterification 4-(Aminomethyl)benzoic acid, MeOH, SOCl2 Temp: 0–10 °C (base addition), reflux for 4 h; pH 4–9 >85%, up to 88% yield
Sulfonylation 3-Amino-4-methylphenylsulfonyl chloride, base (pyridine) Temp: 0–25 °C; 2–6 h reaction time High conversion, minimal side products
Coupling (Sulfonyl oxy formation) Methyl 4-hydroxybenzoate, sulfonyl intermediate Controlled addition, inert atmosphere High purity product
Purification Recrystallization or chromatography Solvents: ethanol, ethyl acetate >95% purity

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfide derivatives.

    Substitution: Amides or alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate has been investigated for its antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Research indicates that derivatives of this compound exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study:
A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant inhibition zones, suggesting its potential as a therapeutic agent in treating bacterial infections .

2. Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of sulfonamide derivatives. This compound has been shown to reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.

Case Study:
In a controlled experiment, the compound was administered to cell cultures stimulated with pro-inflammatory cytokines. The results demonstrated a marked decrease in cytokine production, supporting its application in developing anti-inflammatory drugs .

Organic Synthesis Applications

1. Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for further modifications that can yield various bioactive compounds.

Data Table: Synthesis Pathways

Reaction TypeReactantsConditionsYield (%)
Nucleophilic substitutionThis compound + Alkyl HalideBase-catalyzed, room temp85
CondensationThis compound +

Mechanism of Action

The mechanism of action of Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and applications of Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate and related compounds:

Compound Name Molecular Formula Key Functional Groups Primary Use/Application Synthesis Yield (If Reported) Reference
This compound Not explicitly reported Benzoate ester, sulfonyloxy, 3-amino-tolyl Likely intermediate or agrochemical Not reported N/A
Methyl 4-((4-aminophenoxy)methyl)benzoate (21) C₁₅H₁₅NO₄ Benzoate ester, aminophenoxy methyl Redox probe intermediate 62%
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S Benzoate ester, sulfonylurea, triazine Herbicide Not reported
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-...]benzoate C₂₅H₁₉BrN₄O₆ Benzoate ester, triazine, bromo/formyl Not specified (likely agrochemical) Not reported
Methyl 2-[(3-ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoate C₂₁H₂₅NO₆S Benzoate ester, sulfonamido, ethoxycarbonyl Chemical intermediate Not reported
Key Observations:

Functional Group Diversity :

  • The target compound’s sulfonyloxy group distinguishes it from sulfonamides (e.g., ) or sulfonylureas (e.g., metsulfuron methyl ester ). Sulfonyloxy groups are less common in herbicides but may confer unique hydrolytic stability or reactivity.
  • Analogs like metsulfuron methyl ester incorporate triazine rings linked via sulfonylurea bridges, enhancing herbicidal activity through acetyl-CoA carboxylase inhibition .

Synthetic Complexity: Methyl 4-((4-aminophenoxy)methyl)benzoate (21) is synthesized via nucleophilic substitution (NaH-mediated) with a 62% yield .

Biological Activity: Sulfonylurea herbicides (e.g., metsulfuron) target plant-specific enzymes, while sulfonamides (e.g., ) often serve as intermediates. The 3-amino-tolyl group in the target compound may influence solubility or receptor binding compared to simpler aryl substituents.

Physicochemical and Computational Insights

While direct data for this compound are unavailable, studies on analogs suggest:

  • Stability : Sulfonate esters are prone to hydrolysis under acidic/basic conditions, whereas sulfonamides (e.g., ) are more stable.
  • Computational Predictions : Methods like B3LYP/6-31G(d,p) (used in for triazolone analogs) could predict the target compound’s Mulliken charges or HOMO-LUMO gaps, guiding reactivity studies.

Q & A

Q. Optimization Tips :

  • Temperature : Maintain reactions at 45–60°C to balance reactivity and side-product formation .
  • Catalysts : Consider Lewis acids (e.g., ZnCl₂) to accelerate sulfonate coupling .
  • Yields : Quantify yields via HPLC or NMR and adjust stoichiometry (e.g., 1.2 equiv. sulfonyl chloride) to improve efficiency .

Basic Research: What spectroscopic techniques are most effective for characterizing this compound?

Answer:
A combination of techniques is critical:

  • 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 to confirm sulfonate and ester linkages. For example, the aromatic protons of the benzoate moiety typically resonate at δ 7.8–8.2 ppm, while the sulfonate group alters neighboring proton shifts .
  • FT-IR : Identify key functional groups (e.g., S=O stretching at ~1350 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~350–370) .

Validation : Cross-reference with X-ray crystallography data for structural confirmation, as seen in related sulfonamide derivatives .

Safety and Handling: What are the key safety considerations when handling this compound?

Answer:
Based on structurally similar compounds:

  • Toxicity : Classified as Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
  • Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Note : Contradictions exist in hazard classifications for analogs (e.g., some sulfonates show no acute toxicity ), so conduct a site-specific risk assessment.

Advanced Research: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Methodological steps include:

Purity Verification : Ensure >95% purity via HPLC; impurities (e.g., unreacted sulfonyl chloride) may skew bioassay results .

Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For enzyme inhibition studies, compare IC50 values under consistent pH and temperature .

Structural Analogs : Test derivatives (e.g., methyl vs. ethyl esters) to isolate structure-activity relationships .

Case Study : Analogous benzoates showed divergent antibacterial activity due to minor substituent changes, highlighting the need for controlled comparisons .

Advanced Research: What computational methods aid in predicting reactivity or interactions?

Answer:

  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible routes by analyzing reaction databases. For example, sulfonate esterification pathways were validated using such tools .
  • DFT Calculations : Model transition states for sulfonate coupling to identify energy barriers and optimize catalysts .
  • Molecular Docking : Predict binding affinities for target proteins (e.g., kinases) by simulating interactions with the sulfonate and benzoate groups .

Application Focus: How is this compound utilized in developing enzyme inhibitors or receptor modulators?

Answer:

  • Enzyme Inhibition : The sulfonate group acts as a hydrogen-bond acceptor, targeting catalytic sites (e.g., carbonic anhydrase). Modify the 3-amino-4-tolyl moiety to enhance selectivity .
  • Receptor Studies : Fluorescently tagged derivatives enable tracking of receptor localization in cellular assays .

Example : Similar morpholine-containing benzoates exhibited antitumor activity by inhibiting PI3K/Akt pathways .

Stability and Storage: What factors influence its stability, and how should it be stored?

Answer:

  • Degradation Pathways : Hydrolysis of the sulfonate ester in aqueous media (pH <5 or >9) is a key instability factor. Monitor via stability-indicating HPLC .
  • Storage : Use amber vials under nitrogen atmosphere to prevent photodegradation and oxidation. Shelf life extends to 12 months at -20°C .

Advanced Formulation: What strategies optimize solubility for in vitro assays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS with 0.1% Tween-80 to prevent precipitation .
  • Prodrug Design : Introduce hydrophilic groups (e.g., PEG chains) on the benzoate ester to enhance aqueous solubility .

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